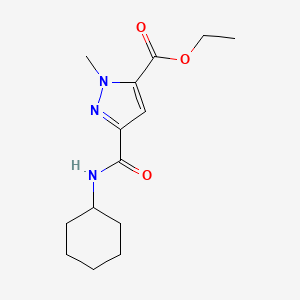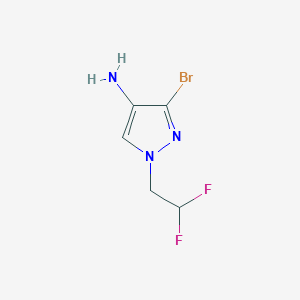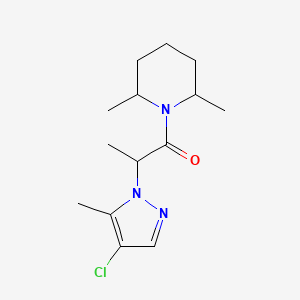
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)-1-(2,6-dimethylpiperidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)-1-(2,6-DIMETHYLPIPERIDINO)-1-PROPANONE is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with a chlorine and a methyl group, and a piperidine ring with two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)-1-(2,6-DIMETHYLPIPERIDINO)-1-PROPANONE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by chlorination and methylation to introduce the chlorine and methyl substituents.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately, often starting from a suitable precursor such as 2,6-dimethylpiperidine.
Coupling Reaction: The final step involves coupling the pyrazole and piperidine rings through a propanone linker. This can be achieved using a variety of coupling reagents and conditions, such as using a base like sodium hydride in an aprotic solvent.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole and piperidine rings.
Reduction: Reduction reactions can target the carbonyl group in the propanone linker.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products
Oxidation: Products may include carboxylic acids or ketones, depending on the site and extent of oxidation.
Reduction: The primary product would be the corresponding alcohol.
Substitution: Substituted pyrazole derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest it could interact with biological macromolecules in specific ways.
Medicine
In medicinal chemistry, 2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)-1-(2,6-DIMETHYLPIPERIDINO)-1-PROPANONE could be investigated for its potential as a therapeutic agent. Its ability to undergo various chemical modifications makes it a candidate for drug development.
Industry
Industrially, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various industrial applications.
作用機序
2-(4-クロロ-5-メチル-1H-ピラゾール-1-イル)-1-(2,6-ジメチルピペリジン-1-イル)プロパン-1-オンの作用機序は、その特定の用途によって異なります。生物学的コンテキストでは、酵素や受容体に作用して、その活性を調節する可能性があります。ピラゾール環は、標的タンパク質と水素結合またはπ-π相互作用に関与する可能性があり、ピペリジン環は膜透過性を高める可能性があります。
6. 類似の化合物との比較
類似の化合物
2-(4-クロロ-1H-ピラゾール-1-イル)-1-(2,6-ジメチルピペリジン-1-イル)プロパン-1-オン: 構造は類似しているが、ピラゾール環のメチル基がない。
2-(4-メチル-1H-ピラゾール-1-イル)-1-(2,6-ジメチルピペリジン-1-イル)プロパン-1-オン: 構造は類似しているが、ピラゾール環の塩素原子ががない。
2-(4-クロロ-5-メチル-1H-ピラゾール-1-イル)-1-(ピペリジン-1-イル)プロパン-1-オン: 構造は類似しているが、ピペリジン環のメチル基がない。
独自性
ピラゾール環の塩素原子とメチル基、およびジメチル置換されたピペリジン環の存在により、2-(4-クロロ-5-メチル-1H-ピラゾール-1-イル)-1-(2,6-ジメチルピペリジン-1-イル)プロパン-1-オンは独自なものになります。これらの置換は、その化学反応性と生物活性を大幅に影響を与える可能性があり、類似の化合物と区別されます。
類似化合物との比較
Similar Compounds
- 2-(4-Chloro-1H-pyrazol-1-yl)-1-(2,6-dimethylpiperidino)-1-propanone
- 2-(4-Methyl-1H-pyrazol-1-yl)-1-(2,6-dimethylpiperidino)-1-propanone
- 2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)-1-piperidino-1-propanone
Uniqueness
The uniqueness of 2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)-1-(2,6-DIMETHYLPIPERIDINO)-1-PROPANONE lies in its specific substitution pattern on the pyrazole and piperidine rings. This particular arrangement of functional groups can confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C14H22ClN3O |
|---|---|
分子量 |
283.80 g/mol |
IUPAC名 |
2-(4-chloro-5-methylpyrazol-1-yl)-1-(2,6-dimethylpiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C14H22ClN3O/c1-9-6-5-7-10(2)17(9)14(19)12(4)18-11(3)13(15)8-16-18/h8-10,12H,5-7H2,1-4H3 |
InChIキー |
KCEVQOZVCUPCRR-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(N1C(=O)C(C)N2C(=C(C=N2)Cl)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-amine](/img/structure/B10909272.png)
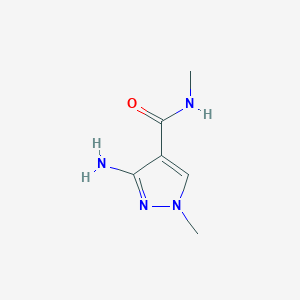
![methyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10909275.png)
![5-[(2-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B10909282.png)
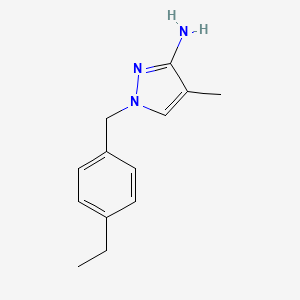
![methyl 5-cyclohexyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B10909285.png)
![ethyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10909298.png)
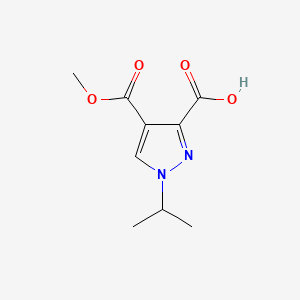
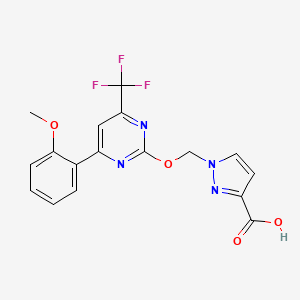
![[4-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B10909319.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10909327.png)
![2-{[5-(1H-benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B10909330.png)
